molecular formula C12H17ClFN B2943106 N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride CAS No. 2639458-71-0

N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride

Cat. No.: B2943106
CAS No.: 2639458-71-0
M. Wt: 229.72
InChI Key: AZUJIJXHVNXASI-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]cyclopentanamine hydrochloride is a secondary amine derivative featuring a cyclopentylamine core substituted with a 4-fluorobenzyl group and a hydrochloride salt. Its molecular formula is C₁₂H₁₆FClN, with a molecular weight of 229.71 g/mol. The compound is structurally characterized by a cyclopentane ring linked to a benzyl group bearing a fluorine atom at the para position, followed by protonation of the amine group to form the hydrochloride salt. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurological or antimicrobial pathways.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12;/h5-8,12,14H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOHRNNGQFIMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with cyclopentanamine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or toluene.

    Temperature: Room temperature to reflux conditions.

    Base: Common bases include sodium hydroxide or potassium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide, alkoxide, amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several cyclopentanamine derivatives, differing primarily in substituent groups and physicochemical properties. Below is a detailed comparison:

Substituent Variations and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-[(4-Fluorophenyl)methyl]cyclopentanamine HCl C₁₂H₁₆FClN 229.71 4-Fluorophenyl, cyclopentyl Not explicitly listed
N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine HCl C₁₃H₁₇FClN 241.74 2-Fluorophenyl, ethyl linkage Not explicitly listed
N-(4-Methylbenzyl)cyclopentanamine HCl C₁₃H₁₈ClN 223.74 4-Methylphenyl Discontinued
N-(2-Methoxyethyl)cyclopentanamine HCl C₈H₁₈ClNO 179.69 Methoxyethyl group 1235440-39-7
Sarizotan Hydrochloride C₂₂H₂₁FN₂O•HCl 384.90 Chromane ring, pyridine moiety 195068-07-6

Biological Activity

N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions that often involve multicomponent reactions (MCRs). These reactions are significant in producing complex organic molecules efficiently. The fluorophenyl moiety potentially enhances the compound's reactivity and binding affinity to biological targets due to the electron-withdrawing nature of the fluorine atom.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which could be pivotal in developing therapeutic agents. For instance, similar compounds have demonstrated inhibitory activity against histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival .
  • Cellular Pathways : Research indicates that compounds with a similar structure can modulate cellular pathways, such as autophagy and apoptosis, suggesting that this compound may also influence these processes .

Anticancer Activity

Several studies have reported on the anticancer properties of structurally related compounds. For example:

  • Compounds with a 4-fluorophenyl group have shown enhanced cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231) .
  • In vitro studies indicated that certain derivatives exhibited significant inhibition of cell viability at concentrations as low as 10 µM.

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented:

  • A comparative study highlighted that certain derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50/Activity LevelReference
AnticancerN-[(4-fluorophenyl)methyl]Significant at 10 µM
AntimicrobialSimilar derivativesMore than 1.6 times active against MRSA than ciprofloxacin
Enzymatic InhibitionRelated compoundsPotent against HDACs

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride, and how can reaction parameters be optimized?

The synthesis typically involves reductive amination between cyclopentanamine and 4-fluorobenzaldehyde, followed by hydrochloric acid salt formation. Optimization strategies include:

  • Reducing agents : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) for imine intermediate reduction.
  • Solvent systems : Methanol or tetrahydrofuran (THF) to balance reactivity and solubility.
  • Temperature : Controlled reaction at 0–25°C to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances crystallinity and purity (>95%). Analogous methods for related fluorophenyl-substituted amines validate this approach .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirms fluorophenyl integration and cyclopentyl geometry.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) verify molecular weight.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar fluorophenyl acetamides .
  • HPLC-UV : Purity assessment using C18 columns and detection at 254 nm ensures >98% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the pharmacological impact of fluorophenyl substitution in cyclopentanamine derivatives?

Design SAR studies by:

  • Substituent variation : Synthesize analogs with ortho/meta-fluorine, methyl, or nitro groups on the phenyl ring.
  • Biological assays : Test receptor binding affinity (e.g., serotonin/dopamine receptors) and functional activity in cellular models.
  • Computational docking : Map steric/electronic interactions with target proteins (e.g., monoamine transporters). Pharmacokinetic profiling (e.g., metabolic stability in hepatic microsomes) identifies optimal substituents for target engagement, as shown in related fluorophenyl-based medicinal compounds .

Q. What experimental approaches resolve discrepancies between in vitro binding data and in vivo efficacy for this compound?

  • Metabolic stability : Assess degradation in liver microsomes to identify vulnerable sites.
  • Blood-brain barrier (BBB) permeability : Use PAMPA assays to predict CNS penetration.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate free drug concentrations with behavioral outcomes in rodent models.
  • Species-specific metabolism : Compare metabolite profiles across species (e.g., human vs. rat cytochrome P450 isoforms). These steps align with methodologies for analogous neuroactive amines .

Q. How can researchers evaluate hydrolytic stability under physiological pH conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C.
  • Degradation analysis : Use LC-MS to identify hydrolytic byproducts (e.g., free amine or fluorobenzaldehyde).
  • Quantitative UV-HPLC : Track parent compound remaining over time (e.g., 90% stability at pH 7.4 after 24 hours). Comparative studies with deuterated analogs (e.g., deuterium at benzylic positions) can pinpoint degradation pathways .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between primary cell lines and immortalized models be addressed?

  • Dose-response validation : Re-test cytotoxicity in both primary (e.g., human neurons) and immortalized (e.g., SH-SY5Y) cells under identical conditions.
  • Microenvironment factors : Control for oxygen tension, serum concentration, and cell density.
  • Mechanistic follow-up : Use RNA-seq to compare stress-response pathways (e.g., apoptosis markers like caspase-3). This approach mirrors strategies for resolving discrepancies in fluorophenyl-based neuropharmacological agents .

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